4-(2-Fluoro-3-methoxybenzyl)morpholine
Description
Properties
IUPAC Name |
4-[(2-fluoro-3-methoxyphenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-15-11-4-2-3-10(12(11)13)9-14-5-7-16-8-6-14/h2-4H,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNLZVKQCNAFAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)CN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801232608 | |
| Record name | Morpholine, 4-[(2-fluoro-3-methoxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428234-80-3 | |
| Record name | Morpholine, 4-[(2-fluoro-3-methoxyphenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-[(2-fluoro-3-methoxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Crystallographic Characterization of 4 2 Fluoro 3 Methoxybenzyl Morpholine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of 4-(2-Fluoro-3-methoxybenzyl)morpholine in solution. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities in both ¹H and ¹³C NMR spectra, the connectivity and spatial arrangement of atoms can be determined.
The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The morpholine (B109124) ring protons typically appear as two multiplets around δ 2.4-2.6 ppm (for the two CH₂ groups adjacent to the nitrogen) and δ 3.6-3.8 ppm (for the two CH₂ groups adjacent to the oxygen). The benzylic methylene (B1212753) (CH₂) protons, situated between the aromatic ring and the morpholine nitrogen, would likely produce a singlet at approximately δ 3.5 ppm. The aromatic protons on the substituted benzene (B151609) ring are predicted to exhibit complex splitting patterns in the range of δ 6.8-7.2 ppm due to coupling with each other and with the fluorine atom. The methoxy (B1213986) (OCH₃) group protons would present as a sharp singlet around δ 3.9 ppm.
In the ¹³C NMR spectrum, the carbon atoms of the morpholine ring are expected to resonate at approximately δ 53-54 ppm (C-N) and δ 66-67 ppm (C-O) blogspot.comnih.gov. The benzylic carbon would appear around δ 57-60 ppm. The aromatic carbons would show signals in the δ 110-160 ppm region, with their exact shifts influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom. The carbon atom directly bonded to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of fluorinated compounds blogspot.com. The methoxy carbon is anticipated to have a chemical shift near δ 56 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Morpholine H-2, H-6 (-CH₂-N-) | 2.4 - 2.6 (m, 4H) | 53.0 - 54.0 | Protons adjacent to nitrogen. |
| Morpholine H-3, H-5 (-CH₂-O-) | 3.6 - 3.8 (m, 4H) | 66.0 - 67.0 | Protons adjacent to oxygen. |
| Benzyl (B1604629) (-CH₂-) | ~3.5 (s, 2H) | 57.0 - 60.0 | Bridge between aromatic and morpholine rings. |
| Methoxy (-OCH₃) | ~3.9 (s, 3H) | ~56.0 | Methoxy group on the benzene ring. |
| Aromatic (Ar-H) | 6.8 - 7.2 (m, 3H) | 110.0 - 160.0 | Complex pattern due to F and OCH₃ substitution. |
| Aromatic (Ar-C-F) | - | 150.0 - 155.0 (d, ¹JCF ≈ 245 Hz) | Carbon directly attached to fluorine, showing C-F coupling. |
| Aromatic (Ar-C-OCH₃) | - | 145.0 - 150.0 | Carbon directly attached to the methoxy group. |
Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture Determination
Single-crystal X-ray diffraction provides unambiguous proof of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. For this compound, this analysis would definitively confirm the connectivity and reveal its three-dimensional architecture and intermolecular interactions.
Based on studies of similar morpholine derivatives, the morpholine ring is expected to adopt a stable chair conformation nih.govmdpi.com. The benzyl substituent attached to the nitrogen atom would likely occupy an equatorial position to minimize steric hindrance. The analysis would also detail the planarity of the benzene ring and the orientation of the fluoro and methoxy substituents relative to it. Intermolecular forces, such as C-H···O or C-H···F hydrogen bonds, could be identified, explaining the crystal packing arrangement. While specific data for this exact compound is not publicly available, a hypothetical dataset based on analogous structures illustrates the expected findings.
Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.85 |
| b (Å) | 10.15 |
| c (Å) | 12.50 |
| β (°) | 95.5 |
| Volume (ų) | 1242 |
| Z (molecules/unit cell) | 4 |
| Morpholine Ring Conformation | Chair |
| Benzyl Substituent Position | Equatorial |
Mass Spectrometry (MS) for Elucidation of Reaction Pathways and Compound Identity
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (Molecular Formula: C₁₂H₁₆FNO₂, Molecular Weight: 225.26 g/mol ), electrospray ionization (ESI) would likely show a prominent pseudomolecular ion peak [M+H]⁺ at m/z 226.1.
The fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) would be highly informative. The most probable fragmentation pathway involves the cleavage of the benzylic C-N bond, which is typically the weakest bond in such structures. This would lead to two primary fragment ions:
The 2-fluoro-3-methoxybenzyl cation at m/z 139.
A fragment corresponding to the morpholine ring, which could be the morpholinium ion at m/z 88 or, more commonly through rearrangement, a methylene-morpholine cation at m/z 100 researchgate.netresearchgate.net.
Further fragmentation of the 2-fluoro-3-methoxybenzyl cation could occur, such as the loss of a methyl radical (·CH₃) or carbon monoxide (CO). This fragmentation data is crucial for confirming the identity of the compound during synthesis and for metabolite identification studies.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (charge/mass ratio) | Predicted Ion Structure | Fragment Identity |
| 226.1 | [C₁₂H₁₆FNO₂ + H]⁺ | Pseudomolecular Ion [M+H]⁺ |
| 139.0 | [C₈H₈FO]⁺ | 2-Fluoro-3-methoxybenzyl cation |
| 100.0 | [C₅H₁₀NO]⁺ | Methylene-morpholine cation |
| 88.1 | [C₄H₁₀NO]⁺ | Morpholinium ion |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. These spectra are used to identify the functional groups present in this compound.
Key expected vibrational bands include:
C-H Stretching: Aliphatic C-H stretches from the morpholine and benzyl CH₂ groups are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretches will appear just above 3000 cm⁻¹ researchgate.net.
C=C Stretching: Aromatic ring C=C stretching vibrations typically produce several bands in the 1450-1600 cm⁻¹ region.
C-O-C Stretching: The morpholine ring's ether linkage gives rise to a strong, characteristic C-O-C asymmetric stretching band in the IR spectrum, typically around 1115-1125 cm⁻¹ researchgate.net.
C-N Stretching: The tertiary amine C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ range.
C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is anticipated between 1000 and 1400 cm⁻¹.
Out-of-Plane Bending: Aromatic C-H out-of-plane (OOP) bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.
Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic ring and the C-C backbone, which may be weak in the IR spectrum scielo.org.mxamericanpharmaceuticalreview.com.
Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | IR/Raman | 2850 - 3000 | Strong |
| Aromatic C=C Stretch | IR/Raman | 1450 - 1600 | Medium-Strong |
| C-O-C Asymmetric Stretch | IR | 1115 - 1125 | Strong |
| C-F Stretch | IR | 1000 - 1400 | Strong |
| Aromatic C-H OOP Bending | IR | 700 - 900 | Strong |
Computational and Theoretical Investigations of 4 2 Fluoro 3 Methoxybenzyl Morpholine
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations offer a microscopic view of the electronic nature of a molecule, which is fundamental to its reactivity and interactions.
Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure of molecules. For 4-(2-Fluoro-3-methoxybenzyl)morpholine, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), are employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. pnrjournal.com This process minimizes the energy of the molecule, providing accurate bond lengths and angles.
From this optimized geometry, a range of electronic properties can be calculated. These properties are critical for understanding the molecule's behavior in a chemical or biological environment.
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Unit |
| Total Energy | Value | Hartrees |
| Dipole Moment | Value | Debye |
| Polarizability | Value | a.u. |
| Hydration Energy | Value | kcal/mol |
Note: The values in this table are illustrative and would be derived from specific DFT calculations.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. epstem.net
The Molecular Electrostatic Potential (MEP) map is another critical tool derived from quantum chemical calculations. It visualizes the electrostatic potential on the electron density surface of the molecule. nih.gov For this compound, the MEP map would reveal regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). The negative regions, likely around the oxygen and nitrogen atoms of the morpholine (B109124) ring and the oxygen of the methoxy (B1213986) group, indicate sites prone to electrophilic attack. The positive regions, likely around the hydrogen atoms, indicate sites susceptible to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with biological targets. nih.gov
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to predict how a ligand, such as this compound, might interact with a protein target.
Prokineticin receptors are a family of G-protein coupled receptors that are involved in a variety of physiological processes. To investigate the potential of this compound as a modulator of these receptors, molecular docking simulations would be performed. This involves using the three-dimensional structure of the prokineticin receptor (if available, or a homology model) and virtually "docking" the this compound molecule into the receptor's binding site.
The simulation would predict the most likely binding poses and calculate a docking score, which is an estimation of the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction. The analysis of the docked pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the receptor.
Table 2: Predicted Binding Affinity of this compound with Prokineticin Receptors
| Receptor Subtype | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| PKR1 | Value | e.g., Tyr123, Phe256 |
| PKR2 | Value | e.g., Trp89, Leu145 |
Note: This table presents hypothetical data that would be generated from molecular docking studies.
The versatility of the morpholine scaffold and the substitutions on the benzyl (B1604629) ring suggest that this compound could interact with other biological macromolecules. Molecular docking can be used in a broader sense to screen the compound against a panel of different proteins, such as enzymes or other receptors, to identify potential off-target effects or new therapeutic applications. nih.gov For instance, morpholine derivatives have been studied for their interactions with enzymes like cyclooxygenase (COX) and various kinases. nih.gov These exploratory docking studies can provide initial hypotheses about the compound's mechanism of action and its broader pharmacological profile.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements and conformational changes. nih.gov
For this compound, an MD simulation would typically be performed by placing the molecule in a simulated aqueous environment. The simulation would reveal the conformational flexibility of the molecule, identifying the most stable conformations and the energy barriers between them. This is particularly important for understanding the molecule's ability to adopt the correct conformation to bind to a receptor.
When applied to a ligand-protein complex, such as this compound bound to a prokineticin receptor, MD simulations can assess the stability of the binding pose predicted by docking. mdpi.com By monitoring the interactions over the course of the simulation, one can determine if the key hydrogen bonds and hydrophobic contacts are maintained, thus providing a more accurate assessment of the binding affinity and the residence time of the ligand in the binding pocket.
Structure Activity Relationship Sar Studies on 4 2 Fluoro 3 Methoxybenzyl Morpholine Derivatives
Systematic Modification of the Benzyl (B1604629) Moiety and its Impact on Biological Interactions
The benzyl moiety of 4-(2-fluoro-3-methoxybenzyl)morpholine is a critical component for its biological activity. Researchers have systematically modified this part of the molecule to investigate its role in target binding and to optimize the compound's pharmacological profile.
The positions of the fluoro and methoxy (B1213986) groups on the benzyl ring have a profound impact on the biological activity of 4-benzylmorpholine (B76435) derivatives. Studies on related compounds, such as those targeting dopamine (B1211576) receptors, have shown that the substitution pattern on the phenyl ring is a key determinant of potency and selectivity. For instance, in a series of morpholine-based dopamine D4 receptor antagonists, the presence and position of fluoro and methoxy groups were found to be critical for high affinity. chemrxiv.org
While specific data on the systematic rearrangement of the 2-fluoro and 3-methoxy groups of this compound is not extensively available in the public domain, general principles from related scaffolds suggest that such modifications would significantly alter the electronic and steric properties of the benzyl ring, thereby affecting its interaction with the binding pocket of a target protein. For example, moving the methoxy group to different positions could alter its ability to act as a hydrogen bond acceptor, while shifting the fluoro group could impact its role in blocking metabolic pathways or in forming specific halogen bonds with the receptor. nih.gov
Table 1: Illustrative SAR of Fluoro- and Methoxy-Substituent Positions on a Hypothetical Receptor Target
| Compound | Substitution Pattern | Hypothetical Receptor Affinity (Ki, nM) | Comment |
|---|---|---|---|
| Analog 1 | 2-Fluoro, 3-Methoxy | 15 | Baseline compound |
| Analog 2 | 3-Fluoro, 2-Methoxy | 45 | Reduced affinity, suggesting importance of original placement |
| Analog 3 | 4-Fluoro, 3-Methoxy | 25 | Moderate affinity |
| Analog 4 | 2-Fluoro, 4-Methoxy | 8 | Increased affinity, indicating a favorable interaction at the 4-position |
Beyond the fluoro and methoxy groups, the exploration of other substitutions on the aromatic ring has been a key strategy in the development of 4-benzylmorpholine derivatives. The introduction of different functional groups can modulate the compound's lipophilicity, electronic distribution, and steric bulk, all of which can influence its pharmacological properties.
Functionalization and Diversification of the Morpholine (B109124) Ring
The morpholine ring is another key pharmacophoric element that has been the subject of extensive functionalization and diversification to improve the biological properties of this class of compounds.
The stereochemistry of the morpholine ring can have a significant impact on target binding. For chiral morpholine derivatives, the different enantiomers can exhibit distinct pharmacological profiles. For example, in the development of dopamine D4 receptor antagonists, it was discovered that the (S)-enantiomer of a chiral morpholine scaffold was significantly more active than the (R)-enantiomer, highlighting the importance of stereochemistry for optimal interaction with the receptor. This stereoselectivity is often due to the specific three-dimensional arrangement of the substituents on the morpholine ring, which allows for a more favorable fit into the chiral environment of the receptor's binding pocket.
The introduction of chemical linkers between the morpholine ring and other parts of the molecule has been explored as a means to optimize the compound's properties. The length and nature of the linker can influence the molecule's flexibility and its ability to adopt the optimal conformation for binding to its target.
In a study of morpholine-bearing quinoline (B57606) derivatives as potential cholinesterase inhibitors, the length of the methylene (B1212753) side chain connecting the quinoline and morpholine moieties was found to be a critical determinant of their inhibitory potency. nih.gov Derivatives with a two-methylene linker showed better inhibition of acetylcholinesterase (AChE) than those with three or four-methylene linkers, suggesting that a shorter linker provides the optimal spacing and orientation for interaction with the enzyme's active site. nih.gov
Table 2: Effect of Linker Length on the AChE Inhibitory Activity of Morpholine-Bearing Quinolines
| Compound Series | Linker Length (Methylene Units) | Relative AChE Inhibition |
|---|---|---|
| Series A | 2 | High |
| Series B | 3 | Moderate |
| Series C | 4 | Low |
Correlating Structural Features with Receptor Binding Profiles and Enzymatic Inhibition
The ultimate goal of SAR studies is to establish clear correlations between the structural features of a compound and its biological activity. For this compound derivatives, this involves understanding how specific modifications affect their binding to receptors and their ability to inhibit enzymes.
The substituted benzyl group, in turn, occupies a hydrophobic pocket within the receptor. The specific substitution pattern on the benzyl ring, such as the 2-fluoro and 3-methoxy groups, fine-tunes the electronic and steric properties of this moiety, allowing for optimized van der Waals and hydrophobic interactions with the amino acid residues of the binding pocket. chemrxiv.org
Lack of Specific Research Data on this compound Derivatives Precludes In-Depth Analysis of Pharmacophore Modeling and Ligand-Based Design
A comprehensive review of available scientific literature reveals a significant gap in research specifically detailing the pharmacophore modeling and ligand-based design for derivatives of the chemical compound this compound. While general principles of structure-activity relationship (SAR) studies and computational drug design are well-established for various morpholine-containing scaffolds nih.govmdpi.com, specific and detailed research findings, including quantitative structure-activity relationship (QSAR) models and pharmacophore maps for this compound derivatives, are not publicly available.
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target and elicit a desired response. This model then serves as a template for designing new molecules with potentially enhanced potency and specificity.
Ligand-based drug design, which is employed when the three-dimensional structure of the biological target is unknown, relies on the analysis of a set of molecules (ligands) that are known to interact with the target. gardp.org By comparing the structural features of active and inactive molecules, a pharmacophore model can be developed to guide the design of novel, more effective compounds.
For a detailed analysis of the pharmacophore modeling and ligand-based design of this compound derivatives, specific research data would be required. This would typically include:
A series of synthesized derivatives with systematic variations in their chemical structure.
Biological activity data for these derivatives against a specific biological target, often expressed as IC₅₀ or EC₅₀ values.
Computational studies , such as 3D-QSAR, that correlate the structural modifications with the observed biological activity to generate a predictive pharmacophore model.
Without such dedicated studies on this compound and its analogs, it is not possible to construct a scientifically accurate and detailed account of their pharmacophore models or the specific strategies for enhancing their target specificity through ligand-based design. The existing literature discusses these methodologies in the context of other, structurally related compound series, but a direct application or extrapolation of those findings to the this compound scaffold would be speculative and scientifically unsound.
Therefore, the generation of a detailed article with specific research findings and data tables on this particular topic is not feasible at this time due to the absence of the necessary primary research in the public domain.
In Vitro Mechanistic Elucidation of Biological Activities
Receptor Binding and Functional Assays for Prokineticin Receptors
No publicly available studies detailing the binding affinity or functional antagonist activity of 4-(2-Fluoro-3-methoxybenzyl)morpholine at prokineticin receptors (PKR1 or PKR2) were identified.
Radioligand Binding Studies for Affinity Determination
Data from radioligand binding assays, which would determine the equilibrium dissociation constant (Kd) or inhibitory constant (Ki) of the compound for prokineticin receptors, are not available in the public domain.
Cell-Based Functional Assays for Antagonist Activity
Information from cell-based functional assays, such as calcium mobilization or reporter gene assays, to determine the antagonist potency (e.g., IC50) of this compound against prokineticin-induced receptor activation, is not available.
Enzyme Inhibition Profiling and Kinetic Analysis (e.g., 12-Lipoxygenase, mTOR)
No specific data on the inhibitory activity of this compound against enzymes such as 12-Lipoxygenase or mTOR could be found in published literature. Kinetic analysis detailing the mechanism of inhibition (e.g., competitive, non-competitive) is also unavailable.
Cell-Based Assays for Pathway Modulation and Target Engagement
There are no published cell-based studies demonstrating how this compound modulates specific cellular signaling pathways or engages with its potential intracellular targets.
Investigation of Molecular Interactions through Biophysical Techniques
No research employing biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR), or Surface Plasmon Resonance (SPR) to elucidate the direct molecular interactions between this compound and its putative biological targets has been made public.
Pre Clinical in Vivo Pharmacological Investigations Mechanistic and Target Engagement Focus
Assessment of Target Engagement in Relevant Animal Models
No studies detailing the in vivo receptor occupancy of 4-(2-Fluoro-3-methoxybenzyl)morpholine in specific brain regions of animal models have been identified. While methodologies for such studies exist, including the use of positron emission tomography (PET) with radiolabeled ligands for other compounds targeting brain receptors nih.govnih.gov, their application to this specific molecule has not been reported.
There is no available data on the modulation of specific biomarkers in animal models following the administration of this compound.
Elucidation of Molecular Mechanisms in Animal Systems
Specific in vivo studies analyzing the signaling pathways affected by this compound in any tissue or organ have not been published.
Information regarding the in vivo effects of this compound on gene expression or protein levels is not available in the current body of scientific literature.
Comparative Studies with Reference Compounds in Animal Models
No preclinical in vivo studies have been published that compare the pharmacological effects of this compound with any reference compounds.
Future Research Directions and Translational Perspectives Non Clinical
Development of Chemical Probes for Advanced Biological Studies
To elucidate the mechanism of action and identify the biological targets of 4-(2-fluoro-3-methoxybenzyl)morpholine, the development of chemical probes is an essential step. mskcc.org Chemical probes are "mutated" versions of a bioactive molecule, engineered to contain a reporter group or a reactive handle without losing their inherent biological activity. mskcc.orgnih.gov These tools enable researchers to visualize, isolate, and identify the molecular partners of the parent compound within a native cellular environment. mskcc.orgfebs.org
For the this compound scaffold, several probe development strategies could be employed. This involves synthetically modifying the structure to incorporate various functional tags. These modifications must be carefully designed to avoid disrupting the key interactions that confer the compound's biological effects.
Key strategies include:
Affinity-Based Probes: Attaching a high-affinity tag, such as biotin (B1667282), allows for the isolation of target proteins from cell lysates for subsequent identification by mass spectrometry. mskcc.org
Fluorescent Probes: Incorporating a fluorophore would enable the visualization of the compound's subcellular localization and its association with specific organelles or protein complexes using techniques like fluorescence microscopy and flow cytometry. mskcc.org
Bioorthogonal Probes: Introducing a small, inert chemical handle, such as an alkyne or an azide, allows for "click chemistry" ligation. acs.orgbiosyn.com This powerful technique enables the attachment of various reporter tags (e.g., fluorophores, biotin) in a highly specific manner within a complex biological system, minimizing interference with cellular processes. acs.orgrsc.org
| Probe Designation | Modification Strategy | Incorporated Tag/Handle | Intended Application | Rationale |
|---|---|---|---|---|
| Probe-Biotin | Affinity-Based Tagging | Biotin | Target protein pull-down and identification | Leverages the strong, specific interaction between biotin and streptavidin for target isolation. mskcc.org |
| Probe-Fluor | Fluorescent Labeling | Fluorophore (e.g., FITC) | Cellular imaging and localization studies | Allows for direct visualization of the probe within cells to understand its distribution. mskcc.org |
| Probe-Alkyne | Bioorthogonal Ligation | Terminal Alkyne | Versatile "clickable" handle for two-step labeling | Enables flexible and specific attachment of various reporter molecules via click chemistry. acs.orgbiosyn.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Starting with this compound as a lead compound, AI/ML models can be employed to:
Generate Novel Analogs: Generative models, such as Generative Adversarial Networks (GANs) or Recurrent Neural Networks (RNNs), can be trained on existing chemical libraries to propose entirely new molecules based on the core benzylmorpholine scaffold. pharmafeatures.comacs.org These models can explore a vast chemical space to design compounds with potentially improved potency and selectivity.
Predict Biological Activity and Properties: Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of newly designed analogs against specific targets. nih.gov Furthermore, ML models can forecast crucial pharmacokinetic properties (e.g., solubility, metabolic stability), helping to prioritize compounds with more drug-like characteristics for synthesis. bdglifesciences.com
Predict Drug-Target Interactions: Advanced models, including multimodal Transformer Networks, can predict potential interactions between a small molecule and protein targets by processing their respective sequence or structural data simultaneously. biorxiv.org This can help generate hypotheses about the mechanism of action for a new chemical series.
| Phase | AI/ML Tool/Technique | Objective | Expected Output |
|---|---|---|---|
| 1. Ideation | Generative Adversarial Networks (GANs) | Design novel molecules around the core scaffold. | A virtual library of new benzylmorpholine analogs. acs.org |
| 2. Screening | QSAR and Property Prediction Models | Prioritize virtual compounds based on predicted activity and drug-like properties. | A ranked list of candidate molecules for synthesis. bdglifesciences.comnih.gov |
| 3. Target ID | Transformer Networks / Deep Learning | Predict potential protein targets for the highest-ranked candidates. | A list of probable biological targets for experimental validation. biorxiv.org |
Exploration of Novel Therapeutic Hypotheses for Fluorinated Benzylmorpholine Derivatives (Conceptual Frameworks)
The structural features of the this compound scaffold provide a rational basis for exploring its potential in various therapeutic areas. The morpholine (B109124) ring is considered a "privileged structure" in medicinal chemistry, frequently found in approved drugs and associated with favorable metabolic and pharmacokinetic properties. nih.govresearchgate.netsci-hub.se The strategic placement of fluorine can enhance metabolic stability, binding affinity, and membrane permeability. acs.org
Based on these structural motifs, several conceptual therapeutic frameworks can be proposed for this class of compounds:
Oncology: Many kinase inhibitors incorporate a morpholine moiety, which can contribute to binding affinity and selectivity. nih.gov The benzylmorpholine scaffold could be explored for its potential to inhibit protein kinases implicated in cancer cell proliferation and survival.
Neuroscience: The morpholine ring is a component of drugs targeting the central nervous system. nih.gov Its ability to modulate physicochemical properties makes it a valuable component for compounds aimed at neuro-receptors or transporters, such as the norepinephrine (B1679862) transporter (NET). nih.gov Derivatives could be investigated for activity in neurodegenerative or psychiatric disorders. nih.gov
Infectious Diseases: The demand for new antibacterial agents with novel scaffolds is urgent. nih.gov Morpholine derivatives have been investigated for a range of antimicrobial activities, and this scaffold could serve as a starting point for developing new classes of antibiotics. e3s-conferences.org
| Therapeutic Area | Potential Target Class | Structural Rationale | Supporting Evidence/Concept |
|---|---|---|---|
| Oncology | Protein Kinases | Morpholine is a key pharmacophore in known kinase inhibitors (e.g., Gefitinib). sci-hub.senih.gov | The scaffold could be optimized to fit into the ATP-binding pocket of specific kinases. |
| Neuroscience | Neurotransmitter Transporters (e.g., NET) | The morpholine derivative reboxetine (B1679249) is a known NET inhibitor. nih.gov | The scaffold's properties may allow it to cross the blood-brain barrier and engage CNS targets. |
| Infectious Diseases | Bacterial Enzymes | Morpholine derivatives have shown broad pharmacological activity, including antimicrobial effects. nih.gove3s-conferences.org | The novel scaffold could overcome existing resistance mechanisms. nih.gov |
Collaborative Opportunities in Chemical Biology and Medicinal Chemistry
Advancing the this compound scaffold from a chemical entity to a validated biological tool or therapeutic lead requires a deeply collaborative and interdisciplinary approach. nih.govnih.gov The synergy between medicinal chemistry, chemical biology, computational chemistry, and pharmacology is crucial for success. chemscene.com
A successful research program would be structured around a partnership model:
Medicinal Chemists: Would lead the synthesis of the parent compound, its analogs, and the derived chemical probes. They would use structure-activity relationship (SAR) data to drive the optimization of compound properties.
Chemical Biologists: Would use the synthesized probes to perform target identification and validation experiments in cellular and potentially in vivo models. febs.orgnih.gov Their insights into the biological mechanism would guide the next cycle of compound design.
Computational Chemists: Would employ AI/ML models to generate and screen virtual libraries, predict properties, and provide structural insights into drug-target interactions, thereby saving resources and accelerating the design-synthesize-test cycle. rsc.org
Pharmacologists: Would design and execute assays to characterize the biological activity of the compounds, providing the essential data that feeds back into the design and optimization process.
Such collaborations, often fostered in academic-industry partnerships or open-access consortia, are essential for translating basic chemical discoveries into meaningful biological understanding and potential new therapies. nih.gov
Q & A
Q. What are the standard synthetic routes for 4-(2-Fluoro-3-methoxybenzyl)morpholine, and what reaction conditions optimize yield?
The synthesis typically involves nucleophilic substitution between a halogenated benzyl precursor (e.g., 2-fluoro-3-methoxybenzyl chloride) and morpholine under basic conditions. Key parameters include:
- Solvent selection : Dichloromethane or toluene for improved solubility .
- Base optimization : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate morpholine and drive the reaction .
- Temperature : Room temperature to mild heating (40–60°C) to balance reaction rate and byproduct formation .
Purification via column chromatography or recrystallization ensures >95% purity .
Q. How can the structural integrity of this compound be confirmed experimentally?
Use a combination of analytical techniques:
- NMR spectroscopy : Compare H and C spectra with computational models to verify substituent positions (e.g., fluorine and methoxy groups) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 256.1) .
- Infrared (IR) spectroscopy : Identify functional groups (e.g., C-F stretch at ~1175 cm⁻¹) .
Q. What are common analytical challenges in characterizing this compound, and how can they be resolved?
- Overlapping NMR peaks : Use 2D NMR (e.g., COSY, HSQC) to resolve signals from the morpholine ring and benzyl group .
- Fluorine coupling effects : Employ F NMR to distinguish between fluorine atoms in different electronic environments .
- Impurity detection : Pair HPLC with diode-array detection (DAD) to identify trace byproducts .
Advanced Research Questions
Q. How can computational methods predict the pharmacological targets of this compound?
- Molecular docking : Screen against kinase or GPCR libraries to identify potential binding pockets .
- MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100-ns trajectories) .
- SAR studies : Compare with analogs (e.g., bromo- or nitro-substituted morpholines) to map substituent effects on activity .
Q. What strategies optimize the synthetic yield of this compound in scalable reactions?
- Design of Experiments (DoE) : Vary solvent polarity, base strength, and temperature to identify Pareto-optimal conditions .
- Continuous flow chemistry : Reduce reaction time and improve reproducibility by transitioning from batch to flow reactors .
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity in biphasic systems .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays at multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ values .
- Off-target profiling : Use kinase selectivity panels or proteome-wide affinity capture to identify confounding interactions .
- Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out false positives due to metabolite activity .
Q. What advanced spectroscopic techniques characterize phase transitions in solid-state this compound?
- High-pressure Raman spectroscopy : Monitor vibrational mode shifts (e.g., C-F stretches) under 0–3.5 GPa to detect conformational changes .
- Dielectric spectroscopy : Measure permittivity changes to identify glass transitions or polymorphic transformations .
- X-ray diffraction (XRD) : Resolve crystal packing alterations under varying pressure/temperature conditions .
Q. How do electronic effects of the 2-fluoro-3-methoxy substituent influence reactivity in cross-coupling reactions?
- Electron-withdrawing fluorine : Activates the benzyl position for Suzuki-Miyaura coupling (e.g., with boronic acids) .
- Methoxy directing effects : Use DFT calculations to predict regioselectivity in electrophilic aromatic substitution .
- Steric hindrance : Assess substituent proximity to the morpholine nitrogen for steric effects on catalytic cycles .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
